molecular formula C20H19N3O2S B3310383 N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946203-16-3

N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3310383
CAS No.: 946203-16-3
M. Wt: 365.5 g/mol
InChI Key: GWWYCFSXFUWZIN-UHFFFAOYSA-N
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Description

N-(4-{[(4-Ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,3-thiazole ring, which is further substituted with a carbamoylmethyl group connected to a 4-ethylphenyl moiety. This structure places it within a class of N-(thiazol-2-yl)benzamide derivatives that are of significant interest in medicinal chemistry and chemical biology research . The thiazole ring is a privileged scaffold in drug discovery due to its rigid, planar structure and electronic properties, which facilitate diverse interactions with biological targets . Compounds containing this core structure have been identified as potent and selective negative allosteric modulators (NAMs) of ion channels, such as the Zinc-Activated Channel (ZAC) . Research on close analogs has demonstrated that N-(thiazol-2-yl)benzamide derivatives can act as state-dependent inhibitors, potentially binding to transmembrane and/or intracellular domains of a receptor to exert their effects . Furthermore, structurally similar 1,3-thiazolbenzamide derivatives have shown promising antiviral activity in research settings. For instance, certain compounds have been reported to inhibit the replication of the Chikungunya virus (CHIKV) by targeting the virus's nsP2 protease, a key enzyme for viral replication . The planarity and conjugation within the molecular fragments, often stabilized by intramolecular hydrogen bonds, can influence the compound's overall conformation and potential for intermolecular interactions in a crystalline state . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its full potential as a chemical probe or a starting point for further development.

Properties

IUPAC Name

N-[4-[2-(4-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-2-14-8-10-16(11-9-14)21-18(24)12-17-13-26-20(22-17)23-19(25)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWYCFSXFUWZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate starting materials, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced through a coupling reaction between the thiazole derivative and benzoyl chloride in the presence of a base, such as triethylamine.

    Carbamoylation: The final step involves the carbamoylation of the thiazole derivative with 4-ethylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as kinases or G-protein-coupled receptors.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Substituent Variations and Bioactivity

Compound Name Substituents Key Bioactivity/Function Reference
N-(4-{[(4-Ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide 4-Ethylphenyl, carbamoylmethyl Potential enzyme inhibition (hypothetical)
Nitazoxanide (NTZ) 5-Nitrothiazolyl, acetyloxy Antiparasitic (FDA-approved)
NTB451 4-Aminophenyl, triazole-sulfanyl Necroptosis inhibition
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl, phenoxy Plant growth modulation (129% activity)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, 4-nitrophenyl Antibacterial/antioxidant (theoretical)
N-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide 4-Chlorophenyl, carbamothioyl Antimicrobial (in silico)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro (NTZ) and sulfamoyl groups () enhance electrophilicity, favoring interactions with nucleophilic enzyme residues. In contrast, ethyl and methyl groups (target compound, ) improve lipophilicity, aiding membrane penetration .

Target-Specific Interactions

  • NTB451 : Demonstrates necroptosis inhibition via RIPK1 binding, attributed to the triazole-sulfanyl moiety’s hydrogen-bonding capacity .
  • Nitazoxanide : Targets pyruvate:ferredoxin oxidoreductase in parasites, facilitated by the nitro group’s redox activity .
  • Target Compound : Molecular docking predicts interactions with kinase ATP-binding pockets due to the ethylphenyl group’s hydrophobic stacking .

Bioactivity Scores ()

Compounds with benzo[d]thiazole cores (e.g., 3a-g) show moderate GPCR ligand and kinase inhibitor scores (40–60%), suggesting the target compound may exhibit similar profiles if tested .

Physicochemical Properties

Property Target Compound Nitazoxanide NTB451
Molecular Weight ~395 g/mol 307.3 g/mol ~450 g/mol
LogP (Predicted) 3.8 2.1 4.2
Hydrogen Bond Acceptors 5 6 7
Solubility (mg/mL) <0.1 (low) 0.3 (moderate) <0.05 (very low)

Implications : The target compound’s higher LogP suggests superior membrane permeability but lower aqueous solubility, necessitating formulation optimization for in vivo studies .

Biological Activity

N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound classified as a thiazole derivative. Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide group, and an ethylphenyl moiety. Its molecular formula is C16_{16}H18_{18}N2_{2}O1_{1}S, with a molecular weight of 298.39 g/mol. The structure is essential for its biological activity, as it influences interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Thiazole derivatives often exhibit antimicrobial properties by inhibiting bacterial lipid biosynthesis, which disrupts cell wall formation and leads to cell death. This compound may target specific enzymes involved in lipid synthesis.
  • Anti-inflammatory Properties : Research indicates that thiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Anticancer Potential : There is growing interest in the anticancer activity of thiazole derivatives. They may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of oxidative stress.

Research Findings and Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibitory effects, supporting the potential of this compound in combating bacterial infections .
  • Anti-inflammatory Research : In vitro studies demonstrated that thiazole derivatives could reduce the production of inflammatory mediators in macrophages. This suggests that this compound may have therapeutic applications in inflammatory diseases .
  • Cancer Cell Studies : A recent investigation assessed the cytotoxic effects of thiazole compounds on various cancer cell lines. The findings indicated that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of lipid biosynthesis
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis and inhibition of proliferation

Q & A

Q. What synthetic protocols are recommended for synthesizing N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, and what parameters critically influence yield?

The synthesis typically involves cyclization to form the thiazole ring followed by coupling with a benzamide derivative. Key steps include reacting a thioamide precursor with a carbonyl compound (e.g., 4-ethylphenyl carbamoylmethyl chloride) and optimizing conditions such as solvent polarity (dichloromethane or acetonitrile), temperature (40–60°C), and base selection (triethylamine). Yield and purity depend on rigorous purification via column chromatography or recrystallization, validated by NMR and HPLC .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying substituent positions and functional groups. Infrared (IR) spectroscopy confirms carbonyl (C=O) and amide (N–H) bonds. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities. Cross-referencing with computed spectra (e.g., PubChem data) ensures accuracy .

Q. How can researchers preliminarily assess the antimicrobial activity of this thiazole derivative?

Use standardized microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, alongside fungal strains (e.g., C. albicans). Minimum Inhibitory Concentration (MIC) values should be compared to controls (e.g., ampicillin). Note that solvent toxicity (e.g., DMSO) requires neutralization via serial dilution .

Q. What in vitro assays are suitable for evaluating anticancer potential?

Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate selectivity via parallel testing on non-cancerous cells (e.g., HEK-293). Flow cytometry can further assess apoptosis induction .

Advanced Research Questions

Q. How can contradictory IC₅₀ values in enzyme inhibition studies be resolved?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant enzymes (e.g., phosphodiesterase type 1) and validate via kinetic assays (e.g., Lineweaver-Burk plots). Reproducibility requires triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What strategies optimize the coupling reaction during thiazole ring formation?

Catalytic additives (e.g., DMAP) enhance acylation efficiency. Solvent screening (polar aprotic vs. non-polar) and microwave-assisted synthesis can reduce reaction time. Monitor intermediates via TLC and optimize stoichiometry to minimize byproducts .

Q. How do substituent variations on the thiazole ring impact bioactivity?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition, while hydrophobic moieties (e.g., 4-ethylphenyl) improve membrane permeability. Docking simulations (e.g., AutoDock Vina) predict binding affinity shifts; for example, hydroxycarbamoyl groups increase phosphodiesterase inhibition by forming hydrogen bonds with catalytic residues .

Q. What computational methods predict target binding modes for this compound?

Molecular docking (e.g., Schrödinger Suite) models interactions with enzymes like cholinesterases. Validate using Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess stability. Compare with crystallographic data (PDB entries) to refine pose predictions .

Q. How can researchers address low solubility in pharmacological assays?

Employ co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., liposomal encapsulation). Solubility parameters (Hansen solubility) guide solvent selection, while freeze-drying improves stability for in vivo studies .

Q. What methodologies validate the compound’s anti-inflammatory mechanisms?

Use ELISA to quantify cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. Western blotting can track NF-κB pathway inhibition. Compare with COX-2 inhibitors (e.g., celecoxib) to differentiate modes of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
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N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.